Compound Description: GDC-0994 is an orally bioavailable small molecule inhibitor selective for extracellular signal-regulated kinase 1/2 (ERK1/2) kinase activity. [] It is currently in early clinical development. []
Compound Description: This series of compounds was synthesized and tested for insecticidal and fungicidal activities. [] Some derivatives showed promising results against Mythimna separata Walker and Physalospora piricola. []
Compound Description: AMG 337 is a potent and selective inhibitor of the mesenchymal epithelial transition factor (MET) receptor tyrosine kinase. [] It exhibits desirable preclinical pharmacokinetics, robustly inhibits MET phosphorylation in vivo, and displays significant antitumor activity in MET-dependent models. []
Compound Description: TAK-063 is a highly potent, selective, and orally active phosphodiesterase 10A (PDE10A) inhibitor. [] It exhibits favorable pharmacokinetics, including high brain penetration in mice, and elevates striatal 3',5'-cyclic adenosine monophosphate (cAMP) and 3',5'-cyclic guanosine monophosphate (cGMP) levels. [] TAK-063 is currently undergoing clinical trials for schizophrenia treatment. []
Compound Description: This series of compounds was synthesized and evaluated for antibacterial and antifungal activities. [] Compound 5h displayed notable inhibition of bacterial and fungal growth. []
Compound Description: Hu7691 is a potent and selective Akt inhibitor with an improved cutaneous safety profile compared to earlier analogs. [] It demonstrates promising kinase selectivity, excellent anticancer cell proliferation potency, and low activity in inducing HaCaT (human keratinocyte) apoptosis. [] Hu7691 has received investigational new drug (IND) application approval from the National Medical Products Administration (NMPA). []
Compound Description: GDC-0032 is a β-sparing phosphoinositide 3-kinase (PI3K) inhibitor with high unbound exposure and robust in vivo antitumor activity. [] It effectively suppresses tumor growth in mouse xenograft models at low doses and is currently under phase I clinical trials as a potential cancer treatment. []
Compound Description: This compound exhibits optical activity and has been identified as a potential candidate for preclinical research due to its levorotatory property, indicating a predominance of the S-enantiomer. []
Compound Description: Compound 10a exhibited excellent herbicidal activity against barnyard grass in greenhouse experiments, with an EC50 of 10.37 g/ha. []
Compound Description: These derivatives were synthesized and evaluated for their antitumor and antibacterial activities. [] Compound 6h showed notable activity in both studies, while 6g and 6a exhibited promising antibacterial and antitumor activities, respectively. []
Compound Description: These derivatives were synthesized and their anti-cancer activity was evaluated. [] Compound 4d showed notable cytotoxicity against DU145 and HeLa cells and had good binding energy against human checkpoint kinase 1. []
Compound Description: This novel compound was synthesized via a condensation reaction. []
Compound Description: This copper(II) complex was synthesized and characterized. [] It exhibited intriguing bioactivity, acting as an efficient inhibitor of protein tyrosine phosphatase 1B (PTP1B) and demonstrating antiproliferative activity against MCF7 breast cancer cells. []
Compound Description: This series of S-derivatives was synthesized and investigated for their anti-hypoxic activity. [] 1-((4-ethyl-5-(((3-(pyridin-4-yl)-1H-1,2,4-triazole-5-yl)thio)methyl)-4H-1,2,4-triazole-3-yl)thio)propane-2-one exhibited significant anti-hypoxic activity, surpassing the activity of Mexidol. []
Compound Description: This series of compounds was synthesized and evaluated for their analgesic, antibacterial, and antifungal activities. [] Some derivatives showed significant analgesic activity compared to Indomethacin, while others exhibited potent antibacterial activity against E. coli and K. pneumonia. []
Compound Description: This compound exists in different crystalline polymorphs, including free base Forms I and II and substance N. []
Compound Description: This series of compounds acts as G protein-gated inwardly-rectifying potassium (GIRK) channel activators. [] They exhibit nanomolar potency and improved metabolic stability compared to traditional urea-based GIRK activators. []
Compound Description: Computational studies were conducted on this ligand to understand its geometric and electronic characteristics. [] The molecule was found to be slightly polar with a calculated total energy of 118141.72 kcal/mol. []
Compound Description: Compound 10 was synthesized and characterized, exhibiting excellent insecticidal activity against Plutella xylostella with 100% mortality at 1 ppm. []
Compound Description: These derivatives were designed as selective TYK2 inhibitors for treating inflammatory bowel disease (IBD). [] Compound 14l exhibited good TYK2 inhibition (IC50 = 9 nM), selectivity over other JAK kinases, and favorable pharmacokinetic properties. [] In a colitis model, 14l reduced pro-inflammatory cytokines and improved inflammation symptoms. []
Compound Description: Two isostructural compounds within this series, differing only in the aryl substituent (chlorophenyl vs. fluorophenyl), were synthesized and their crystal structures were reported. []
Compound Description: This series of compounds was synthesized via a facile two-step procedure involving Knoevenagel condensation followed by selective reduction. []
3-Phenyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine (L1)
Compound Description: L1 is an asymmetric ligand that forms a complex with ZnCl2, exhibiting interesting phase behavior and fluorescent properties. []
Compound Description: This pyrazoline derivative ligand was synthesized and characterized using various spectroscopic techniques. [] It showed strong fluorescence intensity with a peak emission at 467.5 nm. []
4-(1-phenyl-1H-pyrazol-3-yl)-[1,2,4]triazolo[4,3-a]quinoxalines and their 4-halogenopyrazolyl analogs
Compound Description: Several derivatives of these compounds were synthesized and their structures were elucidated. []
Compound Description: These novel hybrid molecules were synthesized, incorporating fused 1,4-dihydropyridines like acridines and tetrahydrodipyrazolo[3,4-b:4',3'-e]pyridines. []
Compound Description: SAR216471 is a potent, reversible P2Y12 receptor antagonist. [] It exhibits high selectivity for the P2Y12 receptor and potent inhibition of ADP-induced platelet aggregation. [] SAR216471 displays promising in vivo antiplatelet and antithrombotic activities. []
Compound Description: A novel method for synthesizing these compounds using a magnetically separable graphene oxide anchored sulfonic acid catalyst was developed. []
Compound Description: These compounds were designed and synthesized as potential anticancer agents. [] Many exhibited moderate to good cytotoxic activity against different human cancer cell lines, with some showing greater potency than the standard drug etoposide. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.